N-{4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]phenyl}acetamide
Description
N-{4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]phenyl}acetamide is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a phenylacetamide moiety
Properties
Molecular Formula |
C19H21F3N4O2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C19H21F3N4O2/c1-13(27)24-15-4-2-14(3-5-15)12-26-10-7-16(8-11-26)28-18-23-9-6-17(25-18)19(20,21)22/h2-6,9,16H,7-8,10-12H2,1H3,(H,24,27) |
InChI Key |
JGUXTEGZXMHLPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]phenyl}acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring with a trifluoromethyl group is synthesized using 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine as a starting material.
Attachment of the Piperidine Ring: The pyrimidine derivative is then reacted with piperidine under appropriate conditions to form the piperidine-pyrimidine intermediate.
Formation of the Final Compound: The piperidine-pyrimidine intermediate is further reacted with 4-(bromomethyl)phenylacetamide to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]phenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halides, amines, or alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-{4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]phenyl}acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzylamine: A compound with a similar trifluoromethyl group but different overall structure.
2-(pyridin-2-yl)pyrimidine derivatives: Compounds with a pyrimidine core similar to N-{4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]phenyl}acetamide.
Uniqueness
Its trifluoromethyl group and pyrimidine ring contribute to its distinct chemical properties and biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
